molecular formula C12H8N6S B12517667 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole

4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B12517667
M. Wt: 268.30 g/mol
InChI Key: YCENEJVDUGEOSX-UHFFFAOYSA-N
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Description

4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C12H8N6S. It features a benzo[c][1,2,5]thiadiazole core substituted with two pyrazolyl groups at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-benzo[c][1,2,5]thiadiazole with pyrazole derivatives under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of pyrazolyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8N6S

Molecular Weight

268.30 g/mol

IUPAC Name

4,7-bis(1H-pyrazol-4-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C12H8N6S/c1-2-10(8-5-15-16-6-8)12-11(17-19-18-12)9(1)7-3-13-14-4-7/h1-6H,(H,13,14)(H,15,16)

InChI Key

YCENEJVDUGEOSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CNN=C3)C4=CNN=C4

Origin of Product

United States

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